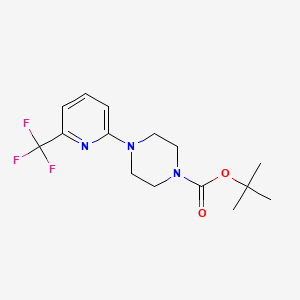
tert-Butyl 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the tert-butyl group, pyridine substitution, and piperazine ring formation. Researchers have explored various synthetic routes, optimizing yields and purity. Notably, Singireddi et al. designed and synthesized novel derivatives for anti-tubercular activity .
Molecular Structure Analysis
The molecular formula of tert-butyl 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate is C₁₉H₂₄F₃N₃O₂ . Its 3D structure reveals the spatial arrangement of atoms, influencing its interactions with biological targets. Crystallographic studies provide insights into bond angles, torsion angles, and intermolecular forces .
Wissenschaftliche Forschungsanwendungen
Catalytic Activity in Chemistry
tert-Butyl 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate has been used in the synthesis and polymerization processes. For instance, the synthesis and polymerization of related compounds have yielded catalytically active poly(methacryloyl-4-(dialkylamino)pyridine) derivatives. These compounds have shown effective catalytic activity in acylation chemistry, particularly in the acylation of tert-butanol with acetic anhydride to form tert-butyl acetate (Mennenga et al., 2015).
Synthesis and Characterization
The compound has been synthesized and characterized in several studies, showing its utility as an intermediate in various chemical reactions. For example, Sanjeevarayappa et al. (2015) detailed the synthesis and characterization of a similar compound, using techniques like LCMS, NMR, IR, and CHN elemental analysis, and evaluated its biological activities (Sanjeevarayappa et al., 2015).
Crystal Structure and Molecular Analysis
The crystal and molecular structures of tert-butyl 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate and its derivatives have been extensively studied. These studies provide insights into its molecular packing, bond lengths, and angles, which are crucial for understanding its chemical behavior and potential applications in drug development and other fields. For instance, the work by Gumireddy et al. (2021) focused on a sterically congested piperazine derivative, which is a pharmacologically useful core (Gumireddy et al., 2021).
Biological Activities
Although the focus is not on drug use, dosage, or side effects, it's noteworthy that some derivatives of tert-butyl 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate have been evaluated for biological activities like antibacterial and anthelmintic properties. For example, a study by Kulkarni et al. (2016) synthesized derivatives and evaluated their antibacterial and antifungal activities (Kulkarni et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 4-[6-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O2/c1-14(2,3)23-13(22)21-9-7-20(8-10-21)12-6-4-5-11(19-12)15(16,17)18/h4-6H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGLIQOOTTXVOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,5-a]pyrazine-3,7(8H)-dicarboxylate](/img/structure/B1443692.png)
![Tert-Butyl 8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate](/img/structure/B1443695.png)
![tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B1443696.png)
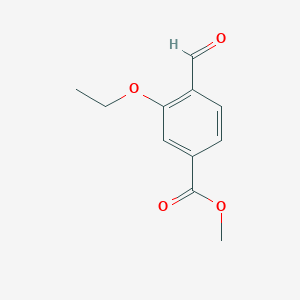
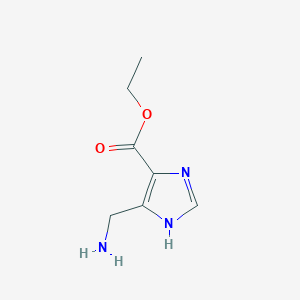

![2,5-Pyrrolidinedione, 1-[(4-ethenylbenzoyl)oxy]-](/img/structure/B1443701.png)
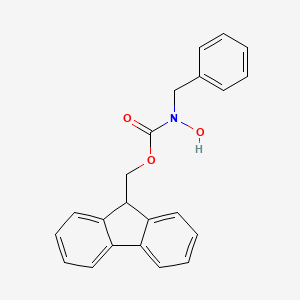
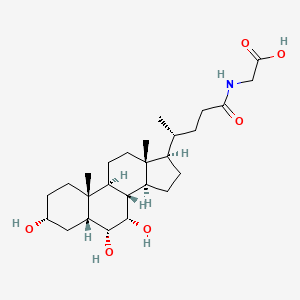
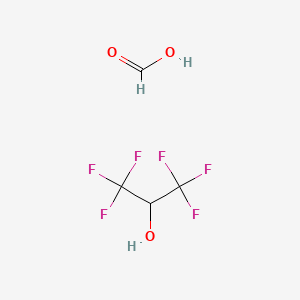
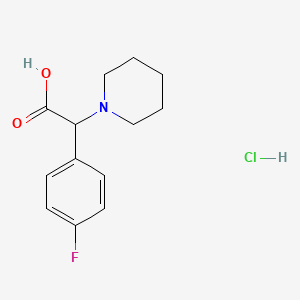
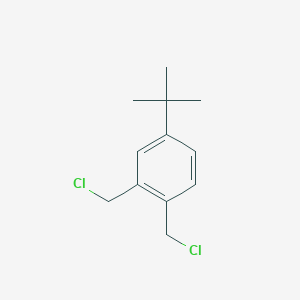
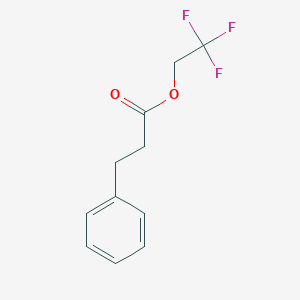
![4-[(3,5-Dichlorophenyl)methoxy]aniline](/img/structure/B1443713.png)